molecular formula C12H7ClF3N5S B2833358 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine CAS No. 1400872-30-1

3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2833358
CAS No.: 1400872-30-1
M. Wt: 345.73
InChI Key: UWVBGDQOJPBHGN-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloropyridine with methylthiosemicarbazide to form an intermediate, which then undergoes cyclization with trifluoroacetic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified functional groups with reduced states.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

    Materials Science: It is studied for its potential use in the development of new materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s unique structure allows it to bind to these targets with high specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolopyrimidines: These compounds share a similar triazole-pyrimidine core and have been studied for their pharmacological activities.

    Pyrazolopyrimidines: These compounds also feature a fused ring system and are known for their biological activities.

Uniqueness

3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group and the specific arrangement of its heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-17-3-2-8(21(10)20-11)9-7(13)4-6(5-18-9)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVBGDQOJPBHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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